Methyl 5-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate
Description
This compound is a heterocyclic hybrid featuring a methyl furan-2-carboxylate core linked via a methylene bridge to a piperidine ring, which is further substituted with a 5-(4-fluorophenyl)-1,3,4-oxadiazole moiety.
Properties
IUPAC Name |
methyl 5-[[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-26-20(25)17-7-6-16(27-17)12-24-10-8-14(9-11-24)19-23-22-18(28-19)13-2-4-15(21)5-3-13/h2-7,14H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHRNGFGMOOLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-((4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 385.395 g/mol. Its structure incorporates a furan ring, a piperidine moiety, and an oxadiazole unit, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes the formation of the oxadiazole ring followed by the attachment of the piperidine and furan components. Specific reaction conditions and catalysts can vary based on the desired yield and purity.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The incorporation of the fluorophenyl group may enhance the compound's efficacy by improving its interaction with biological targets.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. For example, studies have reported that related oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Neuroprotective Effects
Preliminary studies suggest that derivatives containing piperidine may also exhibit neuroprotective effects. This is hypothesized to be due to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety is known to inhibit enzymes critical for cell division and survival in cancer cells.
- Membrane Disruption : The hydrophobic nature of the furan and fluorophenyl groups may allow for integration into microbial membranes, leading to increased permeability and cell death.
- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors or other protein targets involved in cellular signaling pathways.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study published in Cancer Research demonstrated that oxadiazole derivatives could significantly reduce tumor growth in xenograft models by targeting specific signaling pathways .
| Compound | Activity | Target |
|---|---|---|
| Oxadiazole Derivative A | Antitumor | Thymidylate Synthase |
| Oxadiazole Derivative B | Antimicrobial | Cell Membrane Integrity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Functional Group Impact
Target Compound vs. Methyl 5-[[3-(4-Fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate (536712-03-5)
- Core Heterocycles: The target compound uses a 1,3,4-oxadiazole-piperidine system, whereas the analog (536712-03-5) incorporates a pyrimidoindole scaffold with a sulfanylmethyl linker.
- Fluorophenyl Substitution :
- Both compounds retain the 4-fluorophenyl group, suggesting shared electronic and steric properties for target binding.
Target Compound vs. Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Heterocyclic Systems: describes pyrazolo[3,4-d]pyrimidine-chromenone hybrids (e.g., Example 62). These lack the oxadiazole and furan carboxylate moieties but share fluorophenyl groups. Impact: The pyrimidine-chromenone system in may confer distinct kinase inhibition profiles, whereas the target compound’s oxadiazole-piperidine structure could favor protease or receptor antagonism .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
